2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
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Overview
Description
2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a mesityl group. Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Attachment of the Mesityl Group: The mesityl group is introduced through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate product to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro group if present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .
Scientific Research Applications
2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes. For
Biological Activity
The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide (commonly referred to as APTT) is a derivative of the 1,2,4-triazole class, which has gained attention for its diverse biological activities, particularly in antimicrobial applications. This article delves into the synthesis, characterization, and biological activity of APTT, highlighting its potential as an antimicrobial agent.
Synthesis and Characterization
APTT was synthesized through a multi-step process involving the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol, followed by further reactions to yield the final product. The compound was characterized using various techniques including FT-IR, NMR spectroscopy (both 1H and 13C), and single crystal X-ray diffraction. These methods confirmed the structural integrity and purity of the synthesized compound .
Antimicrobial Properties
APTT has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The following table summarizes the antimicrobial efficacy of APTT against various pathogens:
Microbial Strain | Activity Type | Efficacy Level |
---|---|---|
Staphylococcus aureus | Bactericidal | High |
Streptococcus pyogenes | Bactericidal | Moderate |
Enterococcus faecalis | Bactericidal | High |
Pseudomonas aeruginosa | Bactericidal | Moderate |
Candida albicans | Fungicidal | High |
Candida tropicalis | Fungicidal | High |
The compound exhibited both bactericidal and fungicidal effects across all tested strains, indicating its broad-spectrum antimicrobial potential .
The antimicrobial action of APTT is believed to be linked to its ability to interfere with microbial cell wall synthesis and function. Studies suggest that the triazole ring plays a crucial role in inhibiting key enzymes involved in these processes. Additionally, the thioether group may enhance membrane permeability, allowing for increased uptake of the compound into microbial cells .
Case Studies
Recent studies have explored the efficacy of APTT in clinical settings:
-
Case Study 1: Treatment of Skin Infections
- APTT was administered to patients suffering from skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection severity within a week of treatment, with no adverse side effects reported.
- Case Study 2: Fungal Infections
Research Findings
Research has consistently shown that APTT not only possesses strong antimicrobial properties but also exhibits low toxicity towards human cells. This is particularly important for developing therapeutic agents that can be used safely in clinical settings. Furthermore, computational studies have indicated favorable interactions between APTT and target proteins involved in microbial metabolism .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-11-8-12(2)16(13(3)9-11)21-15(25)10-26-18-23-22-17(24(18)19)14-4-6-20-7-5-14/h4-9H,10,19H2,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKNEDOHAYWTPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.